Bis(2,2,2-trifluoroethyl) itaconate

Description

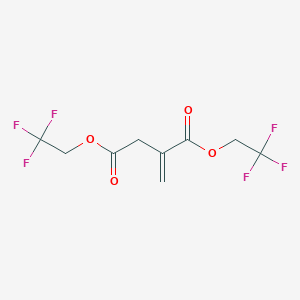

Structure

3D Structure

Properties

IUPAC Name |

bis(2,2,2-trifluoroethyl) 2-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F6O4/c1-5(7(17)19-4-9(13,14)15)2-6(16)18-3-8(10,11)12/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXUFAGEXMCXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371119 | |

| Record name | Bis(2,2,2-trifluoroethyl) 2-methylidenebutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104534-96-5 | |

| Record name | 1,4-Bis(2,2,2-trifluoroethyl) 2-methylenebutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104534-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,2,2-trifluoroethyl) 2-methylidenebutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Bis(2,2,2-trifluoroethyl) Itaconate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis and structural characterization of Bis(2,2,2-trifluoroethyl) itaconate, a fluorinated diester of the immunomodulatory metabolite, itaconic acid. The strategic incorporation of trifluoroethyl moieties significantly alters the physicochemical properties of the parent molecule, enhancing its lipophilicity and potential for use in advanced polymer synthesis and as a cell-permeable prodrug for therapeutic applications. We detail a robust and reproducible synthesis protocol via acid-catalyzed esterification, followed by a thorough guide to the analytical techniques required for unambiguous structural verification, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource, explaining not only the procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Introduction: Bridging Metabolism and Material Science

Itaconic acid (IA) is a dicarboxylic acid that has garnered significant attention from two distinct scientific communities. In biotechnology, it is celebrated as a top-tier, bio-based platform chemical produced from the fermentation of carbohydrates.[1][2] In immunology and medicine, it is recognized as an endogenous metabolite synthesized by macrophages during inflammation, where it exerts potent anti-inflammatory and antimicrobial effects.[3][4][5] The molecule's dual carboxylic acid groups and a reactive methylene group make it a versatile precursor for chemical modification.

The field of medicinal chemistry has increasingly leveraged fluorine to enhance the therapeutic properties of molecules.[6][7][8] Incorporating fluorine, particularly in the form of trifluoromethyl or trifluoroethyl groups, can profoundly influence a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[9] By converting the hydrophilic itaconic acid into this compound, we create a molecule with potentially enhanced cell permeability, making it a valuable tool for studying the intracellular effects of itaconate and a candidate for prodrug development.[10] This guide provides the essential knowledge base for the synthesis and rigorous characterization of this promising compound.

Synthesis: A Direct Esterification Approach

The most direct and widely adopted method for preparing this compound is the Fischer esterification of itaconic acid with 2,2,2-trifluoroethanol. This reaction is typically driven to completion by using an excess of the alcohol, which also serves as the solvent, and a strong acid catalyst.

Principle and Rationale

The reaction mechanism involves the protonation of the carbonyl oxygen of itaconic acid by the catalyst (e.g., sulfuric acid), which activates the carboxyl groups toward nucleophilic attack by 2,2,2-trifluoroethanol. A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the ester. This process occurs at both carboxylic acid positions. Using an excess of 2,2,2-trifluoroethanol shifts the reaction equilibrium towards the product side, maximizing the yield of the desired diester. A Dean-Stark apparatus can optionally be used to remove the water byproduct, further driving the reaction to completion.

Experimental Workflow Diagram

The overall process from starting materials to the purified product is outlined below. Each step is designed to ensure high yield and purity.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity |

|---|---|---|---|

| Itaconic Acid | C₅H₆O₄ | 130.10 | 13.0 g (0.1 mol) |

| 2,2,2-Trifluoroethanol | C₂H₃F₃O | 100.04 | 50.0 g (0.5 mol) |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~1 mL |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed |

Procedure:

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (13.0 g, 0.1 mol) and 2,2,2-trifluoroethanol (50.0 g, 0.5 mol).

-

Rationale: A 5-fold excess of the alcohol is used to act as both reactant and solvent, ensuring the reaction equilibrium favors product formation.

-

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (~1 mL) dropwise to the mixture.

-

Rationale: Sulfuric acid is a highly effective catalyst for Fischer esterification. It must be added slowly due to the exothermic nature of its dissolution.

-

-

Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction. Extended reflux ensures the reaction proceeds to completion for a high yield.

-

-

Work-up - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 100 mL of cold water. Add 100 mL of dichloromethane (DCM) to extract the product. Carefully add saturated sodium bicarbonate solution in portions until effervescence ceases (pH ~7-8).

-

Rationale: Quenching with water removes the excess trifluoroethanol. The bicarbonate solution neutralizes the sulfuric acid catalyst, preventing product decomposition during work-up.[11]

-

-

Extraction: Shake the separatory funnel vigorously, allow the layers to separate, and collect the lower organic (DCM) layer. Repeat the extraction of the aqueous layer with DCM (2 x 50 mL).

-

Rationale: The product is hydrophobic and preferentially dissolves in the organic solvent DCM. Multiple extractions ensure maximum recovery.

-

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Rationale: Removing residual water from the organic phase is crucial before solvent evaporation.

-

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator. The remaining liquid will be crude product containing some unreacted trifluoroethanol.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a clear, colorless liquid.[12]

-

Rationale: Vacuum distillation is effective for purifying liquids by separating them based on boiling points at reduced pressure, which prevents thermal decomposition.

-

Structural Characterization and Data Interpretation

Unambiguous confirmation of the product's structure is achieved through a combination of spectroscopic methods.

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR.

Physical Properties

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [12] |

| Molecular Formula | C₉H₈F₆O₄ | - |

| Molecular Weight | 310.15 g/mol | - |

| Key Feature | Very hydrophobic | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the synthesized molecule.

Expected NMR Data (in CDCl₃)

| Nucleus | Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|---|

| ¹H NMR | H on C4 | ~6.45 | s | - | Vinylic proton |

| H on C4 | ~5.90 | s | - | Vinylic proton | |

| H on C6, C8 | ~4.50 | q | ³J(H,F) ≈ 8.5 | -O-CH₂ -CF₃ | |

| H on C3 | ~3.40 | s | - | Aliphatic -CH₂ - | |

| ¹³C NMR | C1 | ~170.0 | s | - | C=O (conjugated) |

| C5 | ~165.0 | s | - | C=O | |

| C2 | ~134.0 | s | - | Vinylic quat. C =CH₂ | |

| C4 | ~129.5 | t | - | Vinylic C H₂ | |

| C7, C9 | ~123.0 | q | ¹J(C,F) ≈ 278 | C F₃ | |

| C6, C8 | ~61.0 | q | ²J(C,F) ≈ 38 | -O-C H₂-CF₃ | |

| C3 | ~38.0 | s | - | Aliphatic -C H₂- |

| ¹⁹F NMR | F on C7, C9 | ~ -74.0 | t | ³J(F,H) ≈ 8.5 | -CH₂-CF₃ |

Note: The values presented are estimations based on data for similar fluorinated esters and may vary slightly.[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic FT-IR Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3000-2850 | C-H Stretch | Aliphatic CH₂ |

| ~1745 | C=O Stretch | Ester carbonyl (strong) |

| ~1640 | C=C Stretch | Alkene |

| ~1280, 1160 | C-F Stretch | Trifluoromethyl (very strong) |

| ~1100 | C-O Stretch | Ester |

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the final product.

Expected Mass Spectrometry Data (ESI+)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 311.0423 |

| [M+Na]⁺ | 333.0243 |

| [M+K]⁺ | 348.9982 |

Rationale: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy, providing definitive proof of a successful synthesis.[13]

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of this compound. By following the detailed esterification protocol and employing the suite of analytical techniques described, researchers can confidently produce and validate this valuable fluorinated monomer. The unique properties imparted by the trifluoroethyl groups make this compound a compelling candidate for creating advanced polymers and for use in biological studies as a cell-permeable derivative of itaconic acid, opening new avenues in both materials science and drug development.

References

- Polysciences, Inc. (2015). Bis-(2,2,2-Trifluoroethyl) Itaconate. SpecialChem.

- Rai, P., et al. (2025). Discovery of Orally Available Prodrugs of Itaconate and Derivatives. National Institutes of Health.

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available from: [Link]

-

Dicks, J. (2024). Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. MATEC Web of Conferences. Available from: [Link]

-

Brennan, K., et al. Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation. Waters Corporation. Available from: [Link]

-

Zhang, Z., et al. (2021). Integrative metabolomics and transcriptomics identifies itaconate as an adjunct therapy to treat ocular bacterial infection. JCI Insight. Available from: [Link]

-

Zeigan, M., et al. (2018). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules. Available from: [Link]

-

Patil, S. D., et al. (2023). Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: Kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40 /MCF catalyst system. ResearchGate. Available from: [Link]

- Blem, A., et al. (1962). Process for making itaconic acid esters. Google Patents.

-

Zhou, Y. J., et al. (2020). Engineering Yarrowia lipolytica to Produce Itaconic Acid From Waste Cooking Oil. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

-

Mills, E., et al. (2018). Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1. Nature. Available from: [Link]

-

SpectraBase. bis-(2,2,2-Trifluoroethyl)-malonate. Available from: [Link]

-

Ali, S., et al. (2023). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. ChemRxiv. Available from: [Link]

-

Du, Y-L., et al. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Semantic Scholar. Available from: [Link]

-

Yadav, M. R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

-

Bartusik-Aebisher, D., et al. (2020). Selected applications of fluorinated MR contrast agents and fluorine-containing drugs in medicine. ResearchGate. Available from: [Link]

-

Chen, Y., et al. (2024). The Development and Characterization of Two Monoclonal Antibodies Against the Conjugates and Derivatives of the Immunometabolite Itaconate. ACS Omega. Available from: [Link]

-

Swain, A., et al. (2020). Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages. Nature Metabolism. Available from: [Link]

-

Sun, L., et al. (2022). IRG1/Itaconate induces metabolic reprogramming to suppress ER-positive breast cancer cell growth. Cell Death & Disease. Available from: [Link]

-

Cinà, D. P., et al. (2022). The IRG1/itaconate/TFEB axis: a new weapon in the macrophage antibacterial arsenal. The EMBO Journal. Available from: [Link]

Sources

- 1. matec-conferences.org [matec-conferences.org]

- 2. Frontiers | Engineering Yarrowia lipolytica to Produce Itaconic Acid From Waste Cooking Oil [frontiersin.org]

- 3. Integrative metabolomics and transcriptomics identifies itaconate as an adjunct therapy to treat ocular bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Development and Characterization of Two Monoclonal Antibodies Against the Conjugates and Derivatives of the Immunometabolite Itaconate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. | Semantic Scholar [semanticscholar.org]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US3056829A - Process for making itaconic acid esters - Google Patents [patents.google.com]

- 12. specialchem.com [specialchem.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl) itaconate: Properties, Synthesis, and Potential Applications in Drug Development

This guide provides a comprehensive technical overview of Bis(2,2,2-trifluoroethyl) itaconate (BTFEI), a fluorinated monomer with potential applications extending into the realm of drug development and biomedical research. We will delve into its core properties, propose a viable synthesis pathway, and explore its prospective role as a pro-drug for the immunomodulatory metabolite, itaconate. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the unique characteristics of this compound.

Introduction: The Dual Identity of this compound

This compound is a diester of itaconic acid, a molecule that stands at the crossroads of materials science and immunology. On one hand, BTFEI is a monomer used in the synthesis of fluorinated polymers, valued for their chemical resistance and thermal stability[1]. The incorporation of trifluoroethyl groups imparts significant hydrophobicity and durability to the resulting polymers.

On the other hand, the itaconate backbone is a molecule of immense interest in the biomedical field. Itaconic acid is an endogenous metabolite produced by macrophages during inflammation and has been shown to possess potent anti-inflammatory and immunomodulatory properties[2][3][4]. However, the therapeutic application of itaconic acid is hampered by its high polarity and poor cell permeability[5]. This has led to the exploration of various itaconate esters as cell-permeable pro-drugs that can deliver itaconate into cells[5][6]. BTFEI, with its lipophilic trifluoroethyl groups, is a prime candidate for such a role, although direct biological studies are currently lacking.

This guide will, therefore, address both facets of BTFEI: its established role as a monomer and its exciting, albeit speculative, potential as a therapeutic agent.

Physicochemical Properties

| Property | Value (Estimated) | Notes and References |

| Molecular Formula | C₉H₈F₆O₄ | [7] |

| Molecular Weight | 294.15 g/mol | [7] |

| CAS Number | 104534-96-5 | [8] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | ~120-140 °C | Estimated based on the boiling point of Bis(2,2,2-trifluoroethyl) carbonate (118 °C). |

| Density | ~1.5 g/mL | Estimated based on the density of Bis(2,2,2-trifluoroethyl) carbonate (1.51 g/mL). |

| Refractive Index | ~1.31-1.33 | Estimated based on the refractive index of Bis(2,2,2-trifluoroethyl) carbonate (1.31)[9][10]. |

| Solubility | Insoluble in water; soluble in organic solvents | Inferred from its hydrophobic nature[1]. |

A Note on Data Integrity: The values for boiling point, density, and refractive index are estimations based on a structurally similar molecule. Experimental verification is required for precise characterization.

Synthesis of this compound

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add itaconic acid (1 equivalent), 2,2,2-trifluoroethanol (2.2 equivalents), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%).

-

Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution. Separate the organic layer and wash it with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.

Causality in Experimental Design: The use of excess 2,2,2-trifluoroethanol and the removal of water via the Dean-Stark apparatus are crucial to drive the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield of the desired diester.

Polymerization and Applications in Materials Science

As a derivative of itaconic acid, BTFEI can undergo free-radical polymerization to form poly(itaconate)s. The presence of the bulky trifluoroethyl ester groups can influence the polymerization kinetics and the properties of the resulting polymer.

Free-Radical Polymerization

The polymerization of itaconate esters can be initiated using standard free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization can be carried out in bulk, solution, or emulsion systems[11].

Caption: General workflow for the free-radical polymerization of BTFEI.

Properties and Applications of Fluorinated Poly(itaconate)s

Polymers derived from BTFEI are expected to exhibit:

-

High Hydrophobicity: Due to the presence of multiple fluorine atoms.

-

Chemical Inertness: Resistance to degradation by chemicals and solvents.

-

Thermal Stability: The strong carbon-fluorine bonds contribute to heat resistance.

-

Low Surface Energy: Leading to applications in coatings and non-stick surfaces.

These properties make such polymers suitable for a range of applications, including specialty coatings, sealants, and advanced materials for the electronics and aerospace industries.

Potential in Drug Development: A Pro-drug for Itaconate

The most compelling aspect of BTFEI for drug development professionals is its potential to act as a cell-permeable pro-drug of itaconic acid.

The Immunomodulatory Power of Itaconate

Itaconate, produced by activated macrophages, is a key regulator of the inflammatory response. Its mechanisms of action are multifaceted and include:

-

Activation of the Nrf2 Pathway: Itaconate is a mild electrophile that can alkylate cysteine residues on KEAP1, a negative regulator of the transcription factor Nrf2[12][13]. This leads to the activation of Nrf2 and the expression of antioxidant and anti-inflammatory genes[4][12][13].

-

Inhibition of Succinate Dehydrogenase (SDH): Itaconate competitively inhibits SDH, a key enzyme in the tricarboxylic acid (TCA) cycle, leading to the accumulation of succinate, which can modulate the inflammatory response[14].

-

Regulation of the IκBζ–ATF3 Inflammatory Axis: Itaconate and its derivatives can induce the expression of ATF3, which in turn inhibits the pro-inflammatory transcription factor IκBζ[15].

Caption: Proposed mechanism of BTFEI as a pro-drug for itaconate, leading to Nrf2 activation.

BTFEI as a Pro-drug Candidate: A Hypothesis

While there is no direct experimental evidence, the chemical structure of BTFEI strongly suggests it could function as a pro-drug:

-

Enhanced Cell Permeability: The two lipophilic trifluoroethyl groups would significantly increase the molecule's ability to cross cell membranes compared to the highly polar itaconic acid.

-

Intracellular Hydrolysis: Once inside the cell, BTFEI could be hydrolyzed by intracellular esterases to release itaconic acid and 2,2,2-trifluoroethanol. The kinetics of this hydrolysis would be a critical factor in its efficacy as a pro-drug[16].

Experimental Validation: A Roadmap for Researchers

To validate the potential of BTFEI as a pro-drug, the following experimental workflow is proposed:

-

In Vitro Hydrolysis Assay: Incubate BTFEI in cell lysates or with purified esterases to determine the rate and extent of its conversion to itaconic acid.

-

Cellular Uptake and Conversion: Treat macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) with BTFEI and measure the intracellular concentrations of both BTFEI and itaconic acid over time using LC-MS.

-

Nrf2 Activation Assay: Treat macrophages with BTFEI and assess Nrf2 activation by measuring the expression of Nrf2 target genes (e.g., Hmox1, Nqo1) by qPCR or by Western blotting for Nrf2 nuclear translocation.

-

Anti-inflammatory Activity Assay: Pre-treat macrophages with BTFEI and then stimulate with lipopolysaccharide (LPS). Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell supernatant by ELISA or multiplex assays[17][18][19][20].

Conclusion and Future Directions

This compound is a molecule with a compelling dual character. Its established utility as a fluorinated monomer provides a foundation for its use in advanced materials. However, its untapped potential as a cell-permeable pro-drug for the immunomodulatory metabolite itaconate opens up exciting new avenues for research in drug development.

Future research should focus on obtaining precise physicochemical data for BTFEI, optimizing its synthesis, and, most importantly, conducting the biological studies outlined above to validate its pro-drug potential. If proven effective, BTFEI and similar fluorinated itaconate esters could represent a new class of therapeutics for a wide range of inflammatory and autoimmune diseases.

References

-

LPS-Stimulated Proinflammatory Cytokine Production. Bio-protocol. Available at: [Link]

-

Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. Journal of Visualized Experiments. Available at: [Link]

-

Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules. Available at: [Link]

-

OI is the best tool to assess itaconate-dependent Nrf2 activity. ResearchGate. Available at: [Link]

-

In vivo itaconate tracing reveals degradation pathway and turnover kinetics. Nature Chemical Biology. Available at: [Link]

-

4-Octyl Itaconate Activates Nrf2 Signaling to Inhibit Pro-Inflammatory Cytokine Production in Peripheral Blood Mononuclear Cells. ResearchGate. Available at: [Link]

-

The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities. Frontiers in Cell and Developmental Biology. Available at: [Link]

-

The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases. Cytokine & Growth Factor Reviews. Available at: [Link]

-

Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. MATEC Web of Conferences. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: Kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40 /MCF catalyst system. ResearchGate. Available at: [Link]

-

Discovery of Orally Available Prodrugs of Itaconate and Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

NRF2/Itaconate Axis Regulates Metabolism and Inflammatory Properties of T Cells in Children with JIA. International Journal of Molecular Sciences. Available at: [Link]

-

Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1. Nature. Available at: [Link]

-

Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1. Nature. Available at: [Link]

-

Discovery of Orally Available Prodrugs of Itaconate and Derivatives. PubMed. Available at: [Link]

- Emulsion polymerization of esters of itaconic acid. Google Patents.

-

Chemoproteomic Profiling of Itaconation by Bioorthogonal Probes in Inflammatory Macrophages. ResearchGate. Available at: [Link]

-

Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress. Oxidative Medicine and Cellular Longevity. Available at: [Link]

- Process for making itaconic acid esters. Google Patents.

-

Itaconic acid. Wikipedia. Available at: [Link]

-

Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis. Nature. Available at: [Link]

-

Bio-synthesis of itaconic acid as an anti-crease finish for cellulosic fiber fabric. RSC Advances. Available at: [Link]

-

Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism. Frontiers in Immunology. Available at: [Link]

-

Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation. Cell Metabolism. Available at: [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labshake.com [labshake.com]

- 8. This compound | 104534-96-5 [amp.chemicalbook.com]

- 9. labproinc.com [labproinc.com]

- 10. Bis(2,2,2-trifluoroethyl) Carbonate | 1513-87-7 | TCI AMERICA [tcichemicals.com]

- 11. US8410232B2 - Emulsion polymerization of esters of itaconic acid - Google Patents [patents.google.com]

- 12. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo itaconate tracing reveals degradation pathway and turnover kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

A Comprehensive Technical Guide to Bis(2,2,2-trifluoroethyl) itaconate

Abstract

Bis(2,2,2-trifluoroethyl) itaconate (BTFEI) is a specialized fluorinated monomer with significant potential in the development of advanced polymers. The incorporation of two trifluoroethyl groups into the itaconate backbone imparts unique properties, including high hydrophobicity, thermal stability, and chemical resistance. This guide provides a detailed overview of BTFEI, including its fundamental physicochemical properties, a robust synthesis protocol, polymerization behavior, and prospective applications. It is intended for researchers, chemists, and material scientists engaged in the design of novel polymers for high-performance coatings, biomedical devices, and specialized materials where the unique attributes of fluorine are paramount.

Introduction to Fluorinated Itaconate Monomers

Itaconic acid, a bio-derived unsaturated dicarboxylic acid, has long been a subject of interest for creating functional polymers. Its dual carboxylic acid groups and a reactive methylene group provide a versatile platform for chemical modification and polymerization. The strategic incorporation of fluorine into organic molecules is a well-established method for enhancing material properties. Fluorinated polymers are renowned for their exceptional chemical inertness, thermal stability, low surface energy, and hydrophobicity, stemming from the high electronegativity and stability of the carbon-fluorine bond.

This compound emerges at the intersection of these two fields. By esterifying itaconic acid with 2,2,2-trifluoroethanol, a monomer is created that combines the polymerizable backbone of itaconate with the performance-enhancing characteristics of fluoroalkyl groups. The resulting polymers are expected to exhibit properties that are highly desirable in advanced applications, from anti-fouling marine coatings to biocompatible materials for medical implants.[1][2]

Physicochemical Properties of this compound

The fundamental properties of BTFEI are crucial for its handling, reaction setup, and for predicting the characteristics of its corresponding polymers. It is a clear, colorless liquid known to be highly hydrophobic and resistant to heat and corrosion.[3] A summary of its key identifiers and properties is provided below.

| Property | Value | Source |

| CAS Number | 104534-96-5 | BOC Sciences |

| Molecular Formula | C₉H₈F₆O₄ | BOC Sciences |

| Molecular Weight | 294.15 g/mol | BOC Sciences |

| Appearance | Clear, Colorless Liquid | Polysciences[3] |

| Key Characteristics | Very hydrophobic, chemical & heat resistant | Polysciences[3] |

| Chemical Family | Acrylates / Methacrylates Monomers | Polysciences[3] |

Synthesis and Mechanism

The most common and efficient method for synthesizing BTFEI is the Fischer-Speier esterification of itaconic acid with 2,2,2-trifluoroethanol. This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Synthesis of BTFEI

Causality: The use of an acid catalyst (like sulfuric acid or p-toluenesulfonic acid) is critical to protonate the carbonyl oxygen of the itaconic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of the 2,2,2-trifluoroethanol. A Dean-Stark apparatus is employed to remove water, the byproduct of the reaction. According to Le Châtelier's principle, removing a product drives the equilibrium towards the formation of more products, ensuring a high yield of the desired ester.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reactant Charging: To the round-bottom flask, add itaconic acid (1.0 eq), 2,2,2-trifluoroethanol (2.2 eq), an acid catalyst such as p-toluenesulfonic acid (0.05 eq), and a suitable solvent (e.g., toluene) to fill the Dean-Stark trap.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating and the toluene returning to the flask. Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Logical flow from monomer properties to end-use applications.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the monomer and to understand the properties of the resulting polymers.

Self-Validating Protocol Rationale: This multi-technique approach ensures self-validation. For instance, the successful synthesis of the monomer is confirmed when NMR shows the correct proton and fluorine signals, FTIR shows the appearance of the ester carbonyl and the disappearance of the acid hydroxyl, and GC-MS confirms the correct mass-to-charge ratio and purity.

Key Characterization Techniques:

| Technique | Purpose for Monomer (BTFEI) | Purpose for Polymer (Poly-BTFEI) |

| ¹H, ¹³C NMR | Confirm structure, verify esterification. | Confirm polymer structure, analyze tacticity. |

| ¹⁹F NMR | Directly probe the fluorine environment, confirm purity. | Confirm incorporation of fluorinated side-chains. |

| FTIR | Identify functional groups (C=O, C-F, C=C). | Confirm polymerization (disappearance of C=C). |

| GC-MS | Assess purity and determine molecular weight. | Not suitable (polymers are not volatile). |

| GPC/SEC | N/A | Determine molecular weight distribution (Mn, Mw, PDI). |

| DSC/TGA | Determine melting/boiling points. | Determine glass transition temperature (Tg) and thermal decomposition temperature (Td). |

Safety and Handling

As with other acrylate and methacrylate monomers, this compound should be handled with care. [4]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. [5][6]Direct contact can cause skin and eye irritation. [4]* Storage: Store in a cool, dry, dark place away from heat, sparks, and direct sunlight. [7]The monomer is typically supplied with an inhibitor (like MEHQ) to prevent premature polymerization. It is crucial to store the monomer under an atmosphere containing oxygen (5-21%), as inhibitors require oxygen to be effective. [6]* Polymerization Hazard: Like other acrylates, the monomer can undergo rapid and violent self-polymerization if the inhibitor is depleted or if exposed to high temperatures, which can generate significant heat and pressure. [4] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the material.

Conclusion

This compound is a highly functional monomer that provides a direct pathway to novel fluorinated polymers. Its synthesis is straightforward, and its incorporation into polymer backbones imparts a valuable set of properties, including hydrophobicity, chemical resistance, and thermal stability. For scientists and researchers in drug development and materials science, BTFEI represents a versatile building block for creating next-generation materials for demanding applications. Future research will likely focus on copolymerization to fine-tune material properties and explore its utility in advanced fields like stimuli-responsive materials and targeted drug delivery systems.

References

-

Gantrade. Key Facts about Acrylate Monomers. Gantrade. Available at: [Link]

-

Petrochemicals Europe. (2014). EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. Available at: [Link]

-

Sciencelab.com. (2013). Material Safety Data Sheet - Butyl Acrylate (Monomer). Sciencelab.com. Available at: [Link]

-

US Dental Depot. (2009). Material Safety Data Sheet Acrylic Monomer – Heat polymerized. US Dental Depot. Available at: [Link]

-

Basic Acrylic Monomer Manufacturers, Inc. Safe Handling Manuals. BAMM. Available at: [Link]

-

Ivanov, A. A., & Belov, N. A. (2021). Fluorinated polymers: evaluation and characterization of structure and composition. Journal of Advanced Materials and Technologies, 6(145). Available at: [Link]

-

Lase, K., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. Chemosphere. Available at: [Link]

-

Martins, P., et al. (2019). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers. Available at: [Link]

-

Martins, P., et al. (2019). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]

-

Agilent Technologies. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]

-

Xu, D., et al. (2024). Discovery of Orally Available Prodrugs of Itaconate and Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Johnston, M. J. W., et al. (2024). Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation. Advanced Healthcare Materials. Available at: [Link]

-

Johnston, M. J. W., et al. (2024). Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro-Inflammatory Macrophage Activation. PubMed. Available at: [Link]

-

Johnston, M. J. W., et al. (2024). Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation. ResearchGate. Available at: [Link]

-

RSC Publishing. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. RSC Publishing. Available at: [Link]

-

Bähr, M., et al. (2021). Biobased Self‐Healing Thin Film Coatings Based on Poly (Itaconic Acid Esters). Macromolecular Materials and Engineering. Available at: [Link]

-

Youngstown State University. (1998). Synthesis of Bis(2,2,2-trifluoroethyl) phosphonates. Digital.Maag. Available at: [Link]

-

MDPI. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. MDPI. Available at: [Link]

-

PubMed. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. PubMed. Available at: [Link]

-

PubMed. (2025). Antifibrotic Function of Itaconate-Based Degradable Polyester Materials. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. gantrade.com [gantrade.com]

- 5. petrochemistry.eu [petrochemistry.eu]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. sa.usdentaldepot.com [sa.usdentaldepot.com]

A Technical Guide to the Spectroscopic Characterization of Bis(2,2,2-trifluoroethyl) itaconate

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Bis(2,2,2-trifluoroethyl) itaconate, a fluorinated monomer with significant potential in polymer chemistry and materials science. As a diester of itaconic acid, its unique structure, featuring two trifluoroethyl groups, imparts desirable properties such as thermal stability and hydrophobicity to resulting polymers. This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and related fluorinated polymers.

Molecular Structure and Spectroscopic Overview

The structure of this compound is foundational to understanding its spectroscopic signature. Key structural features include two ester carbonyl groups, a terminal double bond (exocyclic methylene group), and two trifluoroethoxy groups. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.4 - 6.6 | Singlet (or very fine doublet) | 1H | =CH aHb | Vinylic protons on a terminal double bond typically appear in this region. The geminal proton may cause a very small splitting. |

| ~5.8 - 6.0 | Singlet (or very fine doublet) | 1H | =CHaH b | Similar to the above, this is the other vinylic proton. |

| ~4.5 - 4.7 | Quartet | 4H | -O-CH₂ -CF₃ | The methylene protons are adjacent to a CF₃ group, which will split the signal into a quartet. The electron-withdrawing nature of the ester and the CF₃ group will shift this signal downfield. |

| ~3.4 - 3.6 | Singlet | 2H | -CH₂ -C(=O)- | This methylene group is adjacent to a carbonyl and a double bond, leading to a downfield shift. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 172 | -C =O (ester) | Carbonyl carbons in esters typically resonate in this region.[1][2] |

| ~165 - 167 | -C =O (ester) | The two ester carbonyls may have slightly different chemical shifts. |

| ~133 - 135 | =C (CH₂) | The quaternary carbon of the double bond. |

| ~128 - 130 | =C H₂ | The methylene carbon of the double bond. |

| ~122 - 124 (quartet) | -C F₃ | The carbon is directly attached to three fluorine atoms, leading to a quartet. The C-F coupling constant will be large. |

| ~61 - 63 (quartet) | -O-C H₂- | This methylene carbon is adjacent to the highly electronegative CF₃ group, causing a downfield shift and splitting into a quartet due to coupling with the fluorine atoms.[3] |

| ~38 - 40 | -C H₂- | The aliphatic methylene carbon. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atoms in the molecule.[4][5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -74 to -77 | Triplet | The three fluorine atoms of the CF₃ group are coupled to the two protons of the adjacent methylene (-CH₂-) group, resulting in a triplet.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the ester and alkene functional groups.[7]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | =C-H stretch |

| ~2980 - 2900 | Medium | C-H stretch (aliphatic) |

| ~1735 - 1720 | Strong | C=O stretch (α,β-unsaturated ester)[7][8] |

| ~1640 - 1630 | Medium | C=C stretch (alkene)[9][10] |

| ~1300 - 1100 | Strong, Broad | C-O stretch (ester) and C-F stretch[11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₉H₈F₆O₄, Molecular Weight: 294.15 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragments.

| Predicted m/z | Assignment | Rationale |

| 294 | [M]⁺ | Molecular ion peak. May be of low intensity. |

| 249 | [M - OCH₂CF₃]⁺ | Loss of a trifluoroethoxy radical. |

| 195 | [M - COOCH₂CF₃]⁺ | Loss of a trifluoroethoxycarbonyl radical. |

| 99 | [OCH₂CF₃]⁺ | Trifluoroethoxy cation. |

| 83 | [CH₂CF₃]⁺ | Trifluoroethyl cation. |

The fragmentation of diesters often involves the loss of one of the ester side chains.[12][13]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition : Acquire the spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition : Acquire the spectrum on a spectrometer equipped with a fluorine probe. Proton decoupling is recommended to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.

-

Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization : Use electron ionization (EI) at 70 eV to induce fragmentation.

-

Analysis : Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-350).

Visualizations

Molecular Structure

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the target compound.

References

- Mass spectrometric analysis of long-chain esters of diols. (n.d.). PubMed.

- Infrared spectra of (a) octadecylitaconate (b) octadecyl itaconate-vinyl acetate copolymer (50% : 50%). (n.d.).

- Infrared Spectroscopy of Polymers X: Polyacryl

- Mass spectrometry. XIII. Stereospecific electron impact induced fragmentation processes in some tricyclic diesters. (1968). Journal of the American Chemical Society.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (2017). PMC.

- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.

- Itaconic acid monomethyl ester(7338-27-4) 13C NMR spectrum. (n.d.). ChemicalBook.

- Itaconic acid(97-65-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Diethyl itaconate(57718-07-7) 13C NMR spectrum. (n.d.). ChemicalBook.

- ITACONIC ACID MONO-N-BUTYL ESTER(6439-57-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- FTIR Investigations on the Structure of Acrylic Resin Based Dental Biom

- 19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry.

- IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder.

- Itaconic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara.

- Mass Spectrometry - Fragmentation P

- 19Flourine NMR. (n.d.). University of Ottawa.

- Fluorine NMR. (n.d.). University of Rochester.

- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0002092). (n.d.).

- Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacryl

- Ester infrared spectra. (2015).

- Comparison of Chemical Analysis of Residual Monomer in a Chemical-Cured Dental Acrylic Material to an FTIR Method. (2000). PubMed.

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2013). Dove Medical Press.

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2011). NIH.

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2013).

- Infrared Spectroscopy Handout. (n.d.). University of Massachusetts.

- Fourier Transform Infra Red (FTIR) Spectroscopy of New Copolymers of Acrylic Resin Denture Base Materials. (n.d.).

- Itaconic acid diethyl ester. (n.d.). NIST WebBook.

- bis-(2,2,2-Trifluoroethyl)-malonate - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- 13C NMR Chemical Shift. (n.d.).

- Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. (2023). NIH.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.

- 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. (2004). Modgraph.

- Bis(2,2,2-trifluoroethyl) (Methoxycarbonylmethyl)

- Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles.

- BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Mass Spectrometry Fragmentation P

- Carbon-13 and fluorine-19 NMR spectroscopy of the supramolecular solid p-tert-butylcalix(4)arene.alpha,alpha,alpha-trifluorotoluene. (1996). PubMed.

- Bis(2,2,2-trifluoroethyl)

- Bis(2,2,2 trifluoroethyl)

-

Carbon-13 and Fluorine-19 NMR Spectroscopy of the Supramolecular Solid p-tert-Butylcalix[14]arene·α,α,α-trifluorotoluene. (n.d.). ResearchGate.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates | MDPI [mdpi.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 12. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Anticipated Thermal Properties of Poly[Bis(2,2,2-trifluoroethyl) itaconate]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly[bis(2,2,2-trifluoroethyl) itaconate] is a fluorinated polymer with potential applications in advanced materials and biomedical fields, including drug delivery, owing to the unique properties conferred by its trifluoroethyl ester groups. A critical aspect of its suitability for these applications is its thermal behavior, which dictates processing parameters, stability, and end-use performance. This technical guide provides a comprehensive overview of the anticipated thermal properties of poly[this compound]. In the absence of direct experimental data in publicly accessible literature, this guide synthesizes information from analogous non-fluorinated polyitaconates and the established effects of fluorination on polymer thermal stability. It details the standard methodologies for thermal analysis—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA)—and presents expected trends in thermal decomposition, glass transition temperature, and viscoelastic behavior. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of novel fluorinated polymers.

Introduction: The Promise of Fluorinated Polyitaconates

Itaconic acid, a bio-derived dicarboxylic acid, is a valuable platform for the synthesis of functional polymers.[1] Its diesters can be polymerized to form polyitaconates, a class of polymers with a wide range of tunable properties. The introduction of fluorine into polymer structures is a well-established strategy for enhancing thermal stability, chemical resistance, and hydrophobicity, while also imparting low surface energy and unique biocompatibility profiles.[2] The monomer, this compound, is noted for its hydrophobicity, chemical resistance, and heat-resistance. The combination of a polyitaconate backbone with trifluoroethyl side chains in poly[this compound] is therefore expected to yield a material with a compelling set of properties for specialized applications, including as a component in drug delivery systems where stability and controlled interactions are paramount.[3][4]

Understanding the thermal properties of this polymer is a prerequisite for its application. This guide outlines the theoretical and practical framework for evaluating these properties.

Synthesis of the Monomer and Polymer

The synthesis of this compound would likely proceed via the esterification of itaconic acid or its anhydride with 2,2,2-trifluoroethanol. The subsequent polymerization to yield poly[this compound] would typically be achieved through free radical polymerization, initiated by thermal or photochemical means. The choice of initiator and reaction conditions would influence the molecular weight and polydispersity of the resulting polymer, which in turn would affect its thermal and mechanical properties.

Methodologies for Thermal Characterization

A thorough understanding of the thermal properties of poly[this compound] requires a suite of analytical techniques. The primary methods employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the thermal stability and decomposition profile of a polymer.

Experimental Protocol:

-

A small sample (typically 5-10 mg) of poly[this compound] is placed in a high-purity alumina or platinum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative degradation).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

Experimental Protocol:

-

A small, weighed sample (5-10 mg) of the polymer is sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference are subjected to a controlled temperature program, typically involving heating, cooling, and isothermal steps. A common procedure is to heat the sample to erase its thermal history, cool it at a controlled rate, and then heat it again at a controlled rate (e.g., 10 °C/min).

-

The heat flow to the sample is measured relative to the reference.

-

The resulting DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Dynamic Mechanical Analysis (DMA)

DMA is a technique that measures the mechanical properties of a material as a function of time, temperature, and frequency. It provides information on the viscoelastic behavior of the polymer, including the storage modulus (E'), loss modulus (E''), and tan delta (δ).

Experimental Protocol:

-

A sample of the polymer is prepared with a specific geometry (e.g., rectangular film or fiber).

-

The sample is clamped in the DMA instrument and a sinusoidal stress is applied.

-

The resulting strain is measured, and the phase lag between the stress and strain is determined.

-

The storage modulus (a measure of the elastic response), loss modulus (a measure of the viscous response), and tan delta (the ratio of loss to storage modulus) are calculated.

-

These properties are typically measured over a range of temperatures at a fixed frequency. The peak of the tan delta curve is often used to determine the glass transition temperature.

Sources

Solubility of "Bis(2,2,2-trifluoroethyl) itaconate" in common solvents

An In-Depth Technical Guide to the Solubility of Bis(2,2,2-trifluoroethyl) itaconate in Common Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with actionable experimental protocols to facilitate the use of this compound in various applications.

Introduction: Understanding this compound

This compound is a diester of itaconic acid, a bio-renewable molecule that has garnered significant interest in polymer chemistry. The presence of two trifluoroethyl groups imparts unique properties to the molecule, including increased hydrophobicity and thermal resistance. A clear, colorless liquid, its utility in various formulations is critically dependent on its solubility in different solvent systems. This guide will explore its predicted solubility based on its molecular structure and provide a robust experimental framework for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure, polarity, and capacity for intermolecular interactions such as hydrogen bonding. An analysis of the this compound structure allows for a reasoned prediction of its solubility in common laboratory solvents.

The molecule possesses ester functional groups which can act as hydrogen bond acceptors. However, it lacks hydrogen bond donor capabilities. The dominant features are the highly electronegative fluorine atoms on the ethyl chains. These groups create significant dipole moments within the molecule and contribute to its overall polarity. Despite the presence of polar C-F and C=O bonds, the symmetrical arrangement and the bulky, nonpolar nature of the trifluoroethyl groups lead to the molecule being classified as "very hydrophobic".

Based on these structural characteristics, the following solubility profile is predicted:

-

High Solubility Expected: In nonpolar and moderately polar aprotic solvents. The molecule's hydrophobicity suggests favorable interactions with solvents that have low dielectric constants.

-

Moderate to Low Solubility Expected: In polar aprotic solvents. While the ester groups may interact with these solvents, the large fluorinated alkyl groups will limit solubility.

-

Very Low to Insoluble Expected: In polar protic solvents, particularly water. The inability to act as a hydrogen bond donor and the overall hydrophobic nature will prevent significant dissolution in aqueous media.

Quantitative Solubility Data

A comprehensive literature search did not yield specific quantitative solubility data for this compound. Therefore, the following table provides a qualitative prediction based on the aforementioned chemical principles. This table should be used as a preliminary guide, with empirical determination recommended for specific applications.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | "Like dissolves like" principle; the hydrophobic nature of the compound will favor dissolution in nonpolar organic solvents. |

| Polar Aprotic | Acetone, THF | Moderate to High | The ester groups can interact with the polar aprotic solvent, but the fluorinated chains may limit miscibility. |

| Acetonitrile, DMF | Moderate | Increased polarity of the solvent may lead to less favorable interactions with the hydrophobic parts of the molecule. | |

| Polar Protic | Ethanol, Methanol | Low | The presence of a hydroxyl group in the solvent allows for hydrogen bonding, which is not reciprocated by the solute, leading to unfavorable dissolution energetics. |

| Water | Very Low / Insoluble | The compound is described as "very hydrophobic" and lacks hydrogen bond donating capabilities, making it immiscible with water. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For a reliable, quantitative determination of solubility, the shake-flask method is recommended, particularly for compounds with low to moderate solubility. This method involves equilibrating an excess amount of the solute with the solvent and then measuring the concentration of the dissolved solute.

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility.

-

Precisely measure a known volume of the desired solvent into a sealable, inert container (e.g., a glass vial with a PTFE-lined cap).

-

-

Equilibration:

-

Add the weighed this compound to the solvent.

-

Seal the container securely.

-

Place the container in a constant temperature environment (e.g., an incubator shaker or a thermostatted water bath).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

-

-

Phase Separation:

-

Cease agitation and allow the container to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

If necessary, accurately dilute the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with an appropriate detector.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Conclusion

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Published February 10, 2012. [Link]

- EXPERIMENT 1

A Senior Application Scientist's Guide to the Purity and Analysis of Bis(2,2,2-trifluoroethyl) itaconate

Introduction: The Critical Role of Monomer Integrity in Advanced Applications

Bis(2,2,2-trifluoroethyl) itaconate (BTFEI) is a fluorinated diester monomer prized for its ability to impart unique properties to polymers, including hydrophobicity, thermal stability, and chemical resistance.[1] These characteristics make it a valuable building block in the development of high-performance materials for sectors ranging from specialty coatings and adhesives to advanced biomedical devices and drug delivery systems.[2]

However, the performance of the final polymer is inextricably linked to the purity of the initial monomer. The presence of even trace impurities can have a cascading negative effect, leading to inconsistent polymerization kinetics, unpredictable material properties, and compromised batch-to-batch reproducibility. This guide provides a comprehensive framework for the purification and analytical validation of BTFEI, grounded in the principles of causality and self-validating methodologies. We will explore not just how to perform the analysis, but why specific choices are made, empowering researchers to ensure the integrity of their materials and the reliability of their results.

Understanding the Impurity Profile: A Synthesis-Forward Approach

Effective purity analysis begins with an understanding of the potential impurities that can arise during synthesis. BTFEI is typically synthesized via the Fischer esterification of itaconic acid with 2,2,2-trifluoroethanol, often using an acid catalyst like sulfuric acid.[3] This process, while effective, can introduce a predictable spectrum of impurities.

Table 1: Potential Impurities in Crude this compound

| Impurity Class | Specific Examples | Origin | Potential Impact |

| Starting Materials | Itaconic Acid, 2,2,2-Trifluoroethanol | Incomplete reaction | Alters stoichiometry, introduces hydrophilic domains |

| Reaction Intermediates | Mono(2,2,2-trifluoroethyl) itaconate | Incomplete esterification[4] | Acts as a chain terminator or creates polymer defects |

| Isomeric Byproducts | Bis(2,2,2-trifluoroethyl) citraconate/mesaconate | Isomerization of itaconic acid at high temperatures | Affects polymer architecture and reactivity |

| Catalyst & Additives | Sulfuric Acid, Hydroquinone | Reaction catalyst, polymerization inhibitor[3] | Can interfere with polymerization, cause degradation |

| Solvents | Toluene, Tetrahydrofuran (THF) | Reaction or purification medium | Must be removed to meet residual solvent guidelines |

| Degradation Products | Oligomers, decomposition fragments | Exposure to heat or incompatible materials | Leads to discoloration and poor performance |

Purification Workflow: From Crude Product to High-Purity Monomer

A multi-step purification strategy is essential to remove the diverse range of potential impurities. The following workflow represents a robust, field-proven approach to achieving >99.5% purity.

Caption: High-level workflow for the purification of BTFEI.

The Analytical Core: A Multi-Technique Approach to Purity Validation

No single analytical technique can provide a complete picture of monomer purity. A self-validating system relies on the orthogonal corroboration of data from multiple methods. The following sections detail the primary techniques for a comprehensive analysis of BTFEI.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of purity assessment, providing unambiguous structural confirmation and a highly accurate quantitative overview. ¹H, ¹⁹F, and ¹³C NMR should be employed.

-

Expertise & Causality: ¹H NMR confirms the itaconate backbone and the ethyl groups. The integration of proton signals provides a primary ratio of the itaconate moiety to the fluoroethyl groups. ¹⁹F NMR is exceptionally powerful due to its high sensitivity and wide chemical shift range, making it an excellent probe for identifying and quantifying any fluorine-containing impurities.[5][6] The absence of a broad acidic proton peak in ¹H NMR is a quick check for the removal of itaconic acid.

Table 2: Representative NMR Chemical Shifts (in CDCl₃)

| Nucleus | Assignment (BTFEI) | Expected Shift (ppm) | Key Impurity Signals to Monitor |

| ¹H | =CH₂ (vinylic) | ~6.4, ~5.9 | Itaconic Acid (-COOH): ~10-12 ppm (broad) |

| -CH₂- (backbone) | ~3.4 | Monoester: Unique vinylic/aliphatic signals | |

| -O-CH₂-CF₃ | ~4.5 (quartet) | 2,2,2-Trifluoroethanol (-OH): Variable, broad | |

| ¹⁹F | -CF₃ | ~ -74 (triplet) | Other fluorinated species would appear as distinct peaks |

| ¹³C | C=O (ester) | ~165, ~170 | Itaconic Acid (C=O): ~171, ~176 |

| C=CH₂ | ~135 | ||

| =CH₂ | ~130 | ||

| -CH₂- (backbone) | ~40 | ||

| -O-CH₂- | ~61 (quartet) | ||

| -CF₃ | ~123 (quartet) |

Note: Shifts are estimates and should be confirmed with a reference standard. Coupling patterns (J-coupling) are critical for definitive assignment.

Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment

-

Sample Preparation: Accurately weigh ~25 mg of the purified BTFEI and ~10 mg of a high-purity internal standard (e.g., dimethyl sulfone) into a clean NMR tube.

-

Solvent Addition: Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.01% tetramethylsilane (TMS).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Causality: A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton of interest is crucial for accurate integration and therefore, accurate quantification.

-

Processing: Carefully phase and baseline correct the spectrum.

-

Calculation: Calculate the purity using the following formula, comparing the integration of a well-resolved BTFEI proton signal (e.g., one of the vinylic protons) to a known proton signal from the internal standard. Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, std = internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS): Quantifying Volatile Impurities

GC-MS is the ideal technique for separating and quantifying volatile and semi-volatile impurities, such as residual starting materials, solvents, and the monoester byproduct.

-

Expertise & Causality: A non-polar or mid-polarity column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) is chosen because it separates compounds primarily based on boiling point, which is effective for the expected impurity profile. The temperature gradient is optimized to ensure baseline separation between the highly volatile trifluoroethanol and the higher-boiling mono- and di-esters. The mass spectrometer provides definitive identification of each separated peak.

Experimental Protocol: GC-MS Purity Analysis

-

Sample Preparation: Prepare a ~1000 ppm solution of BTFEI in a high-purity solvent like ethyl acetate. Add an internal standard (e.g., dodecane) at a known concentration (~100 ppm) for quantitative analysis.

-

Injection: Inject 1 µL into the GC-MS system. A split injection (e.g., 50:1) is used to prevent column overloading.

-

Separation & Detection:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program: Initial temp 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min. (This is a starting point and must be optimized).

-

MS: Scan from m/z 40-500.

-

-

Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify purity by area percent, or more accurately, against the internal standard using response factors.

High-Performance Liquid Chromatography (HPLC): Assessing Non-Volatile and Isomeric Impurities

HPLC is complementary to GC-MS and is particularly adept at analyzing less volatile or thermally sensitive impurities, such as itaconic acid, polymerization inhibitors, and isomeric byproducts.[7][8][9]

-